Diazaborine

Descripción

Historical Context of Boron-Nitrogen Heterocycles

The history of boron-nitrogen heterocycles, including diazaborines, spans over five decades, with early studies on diazaborine synthesis dating back to Dewar and Dougherty in 1962 rsc.org. The foundational interest in these compounds stems from the concept of boron-nitrogen (B-N) isosterism with carbon-carbon (C-C) bonds roaldhoffmann.comnih.gov. This principle posits that a B-N unit is electronically equivalent to a C-C unit, allowing for the creation of compounds structurally similar to known hydrocarbons but with fundamentally altered and tunable chemical reactivity and physical properties roaldhoffmann.comnih.gov. This strategic replacement has been a productive field of study, leading to the synthesis and theoretical investigation of numerous B,N-containing organic compounds roaldhoffmann.com.

Structural Framework and Key Distinctions from Isoelectronic Analogues

The structural framework of diazaborines is defined by the presence of at least one boron atom and two nitrogen atoms within a cyclic system. The parent this compound (C₃BN₂H₅) can be conceptualized as an isoelectronic analogue of benzene (C₆H₆) or, more accurately, as a derivative where a C-C unit in a carbonaceous ring is replaced by a B-N unit wikipedia.orgebi.ac.ukroaldhoffmann.comnih.gov. This BN/CC isosterism is a cornerstone in understanding their unique characteristics rsc.orgnih.govacs.orgrsc.org.

A notable distinction arises when comparing diazaborines to their all-carbon counterparts, such as the relationship between isoquinoline (C₉H₇N) and 1,2,3-diazaborines rsc.org. Unlike purely carbon-based aromatic systems, the B-N bond introduces polarity due to the electronegativity difference between boron and nitrogen, influencing electron distribution and reactivity nih.gov. Diazaborines typically exhibit reduced aromaticity compared to related BN heterocycles like 1,2-azaborines, which renders the boron atom more susceptible to nucleophilic attack and the formation of sp³-hybridized boron species rsc.org. Furthermore, the presence of a second endocyclic nitrogen atom (Nβ) in diazaborines endows them with an additional Lewis-basic functionality, contributing to their diverse reactivity profiles rsc.org.

A critical aspect of this compound chemistry is the ability of the boron atom to form a covalent bond with specific nucleophiles. For instance, in biological contexts, the boron atom of certain diazaborines can form a covalent adduct with the 2'-hydroxyl group of the ribose moiety of nicotinamide adenine dinucleotide (NAD⁺) acs.orgresearchgate.net. This covalent bond formation is facilitated by the inherent reactivity of the boronic acid group researchgate.net. The importance of this B-N interaction is underscored by the observation that carbonaceous analogues of this compound rings, where the B-N bond is replaced by a C-C unit, often lose their biological activity acs.org.

The table below summarizes key properties and distinctions of this compound compared to some isoelectronic analogues:

| Compound Class | Core Structure | Isoelectronic Analogue | Key Distinctions |

| This compound | C₃BN₂H₅ | Benzene (C₆H₆) | Polarized B-N bond, reduced aromaticity, Lewis-acidic boron, Lewis-basic nitrogen. Susceptible to nucleophilic attack at boron. |

| 1,2,3-Diazaborine | Benzodiazaborinine | Isoquinoline (C₉H₇N) | Similar to above, but in a fused ring system. Additional Lewis-basic Nβ atom. |

| Borazine | (BHNH)₃ | Benzene (C₆H₆) | Inorganic analogue, less aromatic, highly polar B-N bonds. |

Overview of Emerging Research Frontiers in this compound Science

Research into diazaborines is a dynamic field, with new applications continually emerging, driven by their unique chemical properties. Key research frontiers include:

Antibacterial Agents: A significant area of focus is their role as antibacterial agents. Diazaborines have been identified as inhibitors of enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway of bacteria researchgate.netnih.govnih.gov. This inhibition mechanism involves the formation of a covalent bond between the boron atom of the this compound and the 2'-hydroxyl of the nicotinamide ribose unit of NAD⁺ within the enzyme's binding pocket acs.orgresearchgate.netnih.gov. This makes them promising candidates for developing narrow-spectrum antibiotics researchgate.netnih.gov.

Antifungal and Anticancer Activities: Beyond antibacterial properties, certain this compound derivatives have demonstrated antifungal activity, for instance, against Candida albicans, and have shown the ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells ontosight.ai.

Inhibition of Ribosome Biogenesis: Research has revealed that this compound can specifically block the formation of large ribosomal subunits in eukaryotic cells by targeting the AAA-ATPase Drg1 ebi.ac.uk. This discovery highlights a novel mechanism of action and potential for developing new therapeutic strategies.

Geroprotective Properties: Some this compound compounds have been classified as geroprotectors, indicating their potential to support healthy aging, slow down biological aging processes, or extend lifespan ebi.ac.uk. This opens avenues for research into age-related diseases and longevity.

Bioorthogonal Applications: The rapid formation of this compound (DAB) adducts in water, particularly through reactions involving ortho-carbonyl phenylboronic acid and α-nucleophiles like sulfonyl hydrazides, is being explored for bioorthogonal chemistry researchgate.net. This approach allows for selective chemical reactions within living systems without interfering with native biological processes, making it valuable for bioconjugation, drug discovery, and cell biology researchgate.net.

Materials Science and Electronic Materials: The tunable chemical reactivity and physical properties imparted by the B-N bond make BN-containing organic compounds, including diazaborines, relevant for advancements in nanoscience and electronic materials roaldhoffmann.comnih.govresearchgate.netuwo.ca. The ability to expand the chemical space of organic molecules through BN/CC isosterism leads to the discovery of new properties and functions in various material applications nih.govrsc.org.

Novel Pharmacophores: Driven by the potential to generate new pharmacophores through BN-doping, intensive efforts are underway to develop synthetic strategies for these intriguing heterocycles rsc.orgnih.gov. Late-stage functionalization, particularly N-functionalization, is a promising approach to access diverse molecular scaffolds with reduced synthetic effort rsc.org.

The diverse biological activities and material science applications underscore the growing importance of this compound chemistry in expanding the molecular toolkit for addressing complex scientific and technological challenges.

Propiedades

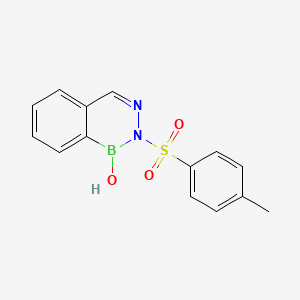

Fórmula molecular |

C14H13BN2O3S |

|---|---|

Peso molecular |

300.1 g/mol |

Nombre IUPAC |

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |

InChI |

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |

Clave InChI |

UQIDNSKBUXCODH-UHFFFAOYSA-N |

SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

SMILES canónico |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Origen del producto |

United States |

Synthetic Methodologies for Diazaborine Scaffolds

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to synthesizing diazaborine scaffolds, involving the formation of a cyclic structure through the condensation of two or more molecules.

The condensation of ortho-formylphenyl boronic acid with hydrazines is considered a standard procedure for the preparation of benzoid 1,2,3-diazaborines (DABs). researchgate.netrsc.org This reaction involves 2-formylphenyl boronic acid (2-FPB) reacting with a hydrazine derivative, where the choice of hydrazine directly influences the N-substituent in the resulting this compound. researchgate.netrsc.org For instance, the reaction of ortho-carbonyl phenylboronic acid with α-nucleophiles, such as sulfonyl hydrazide, facilitates rapid this compound formation. nih.govresearchgate.netchemrxiv.org A notable example includes the reaction of semicarbazide with an aryl ketone or aldehyde possessing an ortho-boronic acid substituent, which initially forms a semicarbazone conjugate that subsequently rearranges into a stable this compound. acs.org Similarly, the reaction between 2-formylphenylboronic acid (2-FPBA) and acethydrazide (AHz) first yields a hydrazone, which then undergoes rapid cyclization to form the this compound. chemrxiv.org

This compound rings can also be synthesized via cyclocondensation reactions that involve substituted thiophenes, pyrroles, or furans reacting with boron tribromide. smolecule.com This method contributes to the broader range of synthetic strategies for constructing the core this compound structure.

The synthesis of monocyclic B–OH diazaborines is achieved through the reaction of a known β-boryl aldehyde (e.g., β-boryl aldehyde 1) with various commercially available hydrazines. thieme-connect.comthieme-connect.com This process typically involves the addition of 2,6-lutidine to deprotonate the HCl salts of the hydrazines. thieme-connect.com The initial step yields a trans-hydrazone intermediate, which can then isomerize to its cis-isomer under thermal conditions. thieme-connect.com Subsequent cyclization of the cis-isomer, accompanied by the loss of water, affords the desired B–OH this compound. thieme-connect.com The reaction yield is influenced by the substituent on the hydrazine, with sulfonyl and aryl substituents generally leading to higher yields compared to alkyl or unsubstituted hydrazines. thieme-connect.com In cases involving substituted β-boryl carbonyl compounds, photoisomerization of the trans-hydrazone intermediate may be necessary to facilitate the cyclization step. thieme-connect.com

Reactions Involving Substituted Thiophenes, Pyrroles, and Furans with Boron Tribromide

Advanced Synthesis Strategies

Beyond traditional cyclocondensation, more advanced synthetic methodologies have been developed to access specific this compound structures, often leveraging modern chemical techniques.

A more recent and highly efficient approach to this compound formation utilizes "click" chemistry techniques, particularly for sulfonyl diazaborines. smolecule.com This method involves the combination of widely used sulfonyl hydrazide (SHz) with ortho-carbonyl phenylboronic acid at physiological pH, resulting in the formation of a stable this compound conjugate. nih.govresearchgate.netchemrxiv.org This reaction is characterized by its quantitative conversion and rapid kinetics (k2 > 10^3 M^-1 s^-1) even at low micromolar concentrations, maintaining comparable efficacy in complex biological environments. nih.govresearchgate.netchemrxiv.org Density Functional Theory (DFT) calculations support that sulfonyl hydrazide facilitates this compound formation through the most stable hydrazone intermediate and the lowest energy transition state when compared to other biocompatible α-nucleophiles. nih.govresearchgate.netchemrxiv.org This conjugation chemistry has demonstrated high efficiency on living cell surfaces. nih.govchemrxiv.org

A general synthetic route for diazaborines involves the in situ preparation of amidines from anilines. researchgate.net This process typically begins with the reaction of an aniline with a nitrile and aluminum trichloride (AlCl3). researchgate.net Following the in situ formation of the amidine, boron trichloride (BCl3) is added, and the mixture is heated to facilitate the cyclization and formation of the this compound. researchgate.net The resulting diazaborines are isolated as their hydrochloride salts. researchgate.net This methodology has been successfully applied to various anilines, including 4-bromoaniline, para-toluidine, and 1-aminonaphthalene, yielding diazaborines in good yields. researchgate.net The synthesis of amidines from unreactive nitriles can be achieved in the presence of Lewis acids such as AlCl3 or ZnCl2 at elevated temperatures (150-200 °C). semanticscholar.org

Facile Synthesis of 2,4-Diaza-1-borines

A general and facile synthetic route to 2,4-diaza-1-borines was reported by Prasad and co-workers. This methodology involves the in situ preparation of amidines from anilines using a nitrile and aluminum trichloride (AlCl₃), followed by the subsequent addition of boron trichloride (BCl₃) and heating. acs.orgresearchgate.net The resulting diazaborines are typically isolated as their hydrochloride salts. acs.org

For instance, the synthesis of 2,4,1-diazaborines has been demonstrated starting from 4-bromoaniline in toluene. This reaction proceeds via the in situ formation of amidines using propionitrile and aluminum trichloride, followed by the introduction of boron and subsequent cyclization. This specific method afforded the desired product in a 55% yield. researchgate.net The versatility of this approach was further showcased by its successful extension to other aniline derivatives, such as para-toluidine and 1-aminonaphthalene, which yielded the corresponding diazaborines in 70% and 78% yields, respectively. researchgate.net

Synthetic Access to Organyl-Substituted Benzodiazaborines

Synthetic access to organyl-substituted benzodiazaborines can be achieved through different strategies. One notable approach involves the reaction of 2-aminophenylboronic acid with nitriles or isothiocyanates. nih.gov This method, reported by Martin et al. in 1998, provides a simple and efficient route to 2,4,1-benzothis compound compounds. nih.gov For example, 2-aminophenylboronic acid (Compound 108) can be reacted with a carbonitrile or isothiocyanate to yield compounds such as 109 or 110, respectively, in good yields. nih.gov

Another method for synthesizing monocyclic B–OH diazaborines involves the reaction of a known α-boryl aldehyde with various hydrazines. thieme-connect.com This reaction, conducted in acetonitrile with 2,6-lutidine (to free base the HCl salts of hydrazines) at 80 °C for 4 hours, leads to the formation of a trans-hydrazone intermediate. thieme-connect.com This trans-hydrazone can then isomerize under thermal conditions to its cis-isomer, which subsequently undergoes cyclization with the loss of water to yield the B–OH this compound. thieme-connect.com The reaction yield in this method is influenced by the substituent on the hydrazine, with sulfonyl and aryl substituents generally leading to higher yields compared to alkyl or hydrogen substituents. thieme-connect.com For substituted α-boryl carbonyl compounds, photoisomerization of the intermediate trans-hydrazone may be required to facilitate cyclization. thieme-connect.com X-ray crystallographic studies of these monocyclic B–OH diazaborines have indicated a planar ring system with increased aromatic character compared to systems with fused rings. thieme-connect.com

Postsynthetic Modification and Functionalization

Postsynthetic modification and functionalization are crucial for diversifying this compound structures and tailoring their properties for specific applications.

N-Functionalization via Alkali Metal Amides

Information regarding the specific N-functionalization of diazaborines via alkali metal amides was not explicitly detailed in the provided search results. However, general principles of N-functionalization in nitrogen-containing heterocycles often involve the deprotonation of an N-H bond with a strong base, such as an alkali metal amide (e.g., lithium hexamethyldisilazide, LiHMDS), followed by reaction with an electrophile. nih.gov This strategy is commonly employed to introduce various substituents onto nitrogen atoms, thereby altering the electronic and steric properties of the scaffold.

Orthogonal Diversification Strategies

Orthogonal diversification strategies for diazaborines aim to introduce multiple functionalities at different positions of the scaffold independently, allowing for a broad range of structural variations. While specific detailed examples for diazaborines were not extensively covered in the provided search results, the concept of orthogonal diversification is well-established in synthetic chemistry. It typically involves the use of protecting groups or reaction conditions that allow for selective modification of one functional group without affecting others present in the molecule. This enables the sequential introduction of diverse substituents, leading to complex and highly functionalized this compound derivatives.

The stability of diazaborines under ambient conditions has been noted, although they can undergo degradation under oxidative conditions, particularly via the cleavage of boronic acid moieties. nih.gov The development of novel structures and synthetic methods is expected to continue contributing to the discovery of useful applications for boron-containing compounds. nih.gov

Reactivity and Mechanistic Investigations of Diazaborines

Reactions with Reactive Oxygen Species (ROS)

Diazaborines display a notable differential reactivity towards various reactive oxygen species (ROS), which is a key aspect distinguishing them from traditional organoboron compounds.

Differential Reactivity with Hydrogen Peroxide (H2O2) and Peroxynitrite (ONOO-)

Studies have revealed that diazaborines react slowly with hydrogen peroxide (H2O2) but rapidly with peroxynitrite (ONOO-) in aqueous buffer chemrxiv.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgscispace.com. This stands in stark contrast to simple arylboronic acids, which are known to react rapidly with both H2O2 and ONOO- chemrxiv.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.org. This enhanced kinetic discrimination exhibited by diazaborines presents new opportunities for their application in chemical biology, particularly in developing probes capable of selectively detecting specific ROS chemrxiv.orgresearchgate.netresearchgate.netrsc.orgrsc.org.

Formation of Long-Lived Intermediates during Oxidation

The oxidation of diazaborines by both H2O2 and ONOO- proceeds through the initial formation of a long-lived intermediate, which subsequently converts to the corresponding phenol product chemrxiv.orgresearchgate.netresearchgate.net. More specifically, the immediate product resulting from the oxidation of diazaborines with H2O2 and ONOO- can be a kinetically trapped C=N Z-isomer. This Z-isomer then undergoes a slow equilibration to its E-isomer, ultimately leading to the formation of the phenol product over a period ranging from hours to days in an aqueous buffer rsc.org.

Kinetic Discrimination Profiles in Aqueous Buffer

The kinetic profiles of diazaborines in aqueous buffer highlight their superior discrimination capabilities between H2O2 and ONOO- when compared to arylboronic acids chemrxiv.orgresearchgate.netresearchgate.netrsc.orgrsc.org. While arylboronic acids react rapidly with peroxynitrite (approximately 10^6 M^-1 s^-1) and also with hydrogen peroxide (around 10^0 M^-1 s^-1), making selective detection challenging, diazaborines demonstrate significantly slower rates of H2O2-mediated oxidation rsc.org. Time-course ¹H NMR studies have further confirmed the slow consumption of diazaborine starting material in the presence of H2O2, in contrast to the much faster oxidation observed with arylboronic acids researchgate.net.

Table 1: Comparative Reactivity of Diazaborines and Arylboronic Acids with ROS

| Compound Class | Reactivity with H2O2 (Approx. Rate Constant) | Reactivity with ONOO- (Approx. Rate Constant) | Kinetic Discrimination |

| Diazaborines | Slow (dramatically slower than arylboronic acids) researchgate.netrsc.org | Rapid chemrxiv.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgscispace.com | Enhanced chemrxiv.orgresearchgate.netresearchgate.netrsc.orgrsc.org |

| Arylboronic Acids | Rapid (~10^0 M^-1 s^-1) rsc.org | Rapid (~10^6 M^-1 s^-1) rsc.org | Limited chemrxiv.orgresearchgate.netresearchgate.netrsc.orgrsc.org |

Covalent Interaction Mechanisms

The ability of diazaborines to form covalent bonds, particularly at their boron center, is a fundamental aspect of their mechanistic action in biological systems.

Formation of Covalent Adducts with Nucleotides (e.g., NAD+, ATP)

Diazaborines are known to inhibit specific biological targets by forming covalent adducts with nucleotides such as nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP) researchgate.netnih.govresearchgate.netmdpi.com. For instance, in the context of enoyl-acyl carrier protein reductase (ENR) and the AAA-ATPase Drg1, the boron atom of this compound forms a covalent bond with the 2'-hydroxyl (2'-OH) group of the ribose moiety of the bound nucleotide researchgate.netnih.govmdpi.com. This specific interaction has been observed in the FabI-diazaborine complex with NAD+ researchgate.netnih.govmdpi.com and with ATPγS in the D2 AAA-domain of Drg1 nih.gov. The critical role of the 2'-OH group is underscored by the observation that this compound cannot bind to Drg1 in the presence of 2'-deoxy-ATP (dATP), which lacks this hydroxyl group nih.gov.

Reversible Covalent Bond Formation at Boron Center

A significant characteristic of diazaborines is their capacity for reversible covalent bond formation at the boron center. Synthetic and theoretical investigations have demonstrated that diazaborines can form a reversible covalent bond with the catalytic serine oxygen in serine proteases, such as human neutrophil elastase (HNE) researchgate.netacs.orgresearchgate.netnih.gov. While this mechanism bears similarity to boronic acids, diazaborines exhibit enhanced stability in physiological conditions (e.g., pH 7.4 phosphate buffer and human plasma) compared to their boronic acid counterparts researchgate.netacs.orgresearchgate.netnih.gov. Furthermore, a novel lysine conjugation chemistry involving a this compound-forming warhead (RMR1) has been reported, which reversibly conjugates with lysine residues to yield a hydrated this compound. This conjugation demonstrates significantly slowed dissociation kinetics compared to previously known iminoboronate chemistry researchgate.netnih.gov. The B-N bond within diazaborines is inherently capable of reversible behavior, particularly when the nitrogen atom is substituted with electron-withdrawing groups acs.org.

Rearrangement of Semicarbazone Conjugates to Diazaborines

A key method for the synthesis of diazaborines involves the rearrangement of semicarbazone conjugates. This process is notably accelerated by the presence of a boronic acid moiety, which facilitates the initial formation of a semicarbazone conjugate. researchgate.netnih.govacs.org This conjugate then undergoes an intramolecular rearrangement to yield a stable this compound. researchgate.netnih.govacs.org The reaction proceeds rapidly, with reported rate constants exceeding 10³ M⁻¹s⁻¹ under physiological conditions, even without external catalysis. nih.govacs.org This rapid and bioorthogonal conjugation makes this compound formation from semicarbazides a highly attractive strategy for various biological labeling applications, including the modification of bacterial cell walls. researchgate.netnih.govacs.orgnih.gov

The mechanism involves the condensation of semicarbazide with an aryl ketone or aldehyde possessing an ortho-boronic acid substituent. nih.govacs.org The boronic acid acts as an intramolecular catalyst, accelerating the formation of the semicarbazone intermediate, which subsequently cyclizes to the more stable this compound heterocycle. nih.govresearchgate.net This process is highly efficient and can be performed in complex biological milieus such as blood serum or cell lysates with minimal interference from biomolecules. researchgate.netnih.govacs.orgnih.gov

Table 1: Kinetics of this compound Formation from Semicarbazide Conjugates

| Reactants | Conditions (pH) | Rate Constant (k) | Product Stability | Reference |

| Semicarbazide + 2-FPBA | Neutral | >10³ M⁻¹s⁻¹ | Stable | nih.govacs.org |

| Semicarbazide + 2-APBA | Neutral | >10³ M⁻¹s⁻¹ | Stable | nih.govacs.org |

| Thiosemicarbazide + 2-FPBA/2-APBA | Neutral | Lower yields | Stable | nih.gov |

Note: 2-FPBA = 2-formylphenylboronic acid; 2-APBA = 2-acetylphenylboronic acid.

Lewis Acidity and Nucleophilicity

Diazaborines exhibit a unique interplay of Lewis acidity at the boron center and nucleophilicity, particularly from the nitrogen atoms within their heterocyclic structure. The boron atom in diazaborines retains Lewis acidic character, enabling reversible covalent interactions with nucleophiles. acs.orgbeehiiv.com However, the incorporation of boron into an aromatic or pseudoaromatic heterocycle can attenuate its Lewis acidity compared to open-shell boronic acids, influencing its reactivity profile. beehiiv.com

Reactivity as N-Nucleophiles with Electrophiles

The nitrogen atoms within the this compound ring can act as nucleophiles, participating in reactions with electrophiles. While specific detailed studies on diazaborines acting as N-nucleophiles with electrophiles are less explicitly detailed in the provided search results, the general concept of nucleophilic aromatic substitution (SNAr) reactions in related azaborine heterocycles has been reported. nih.gov In such systems, the nitrogen can be deprotonated to produce an intermediate that can react with electrophiles. nih.gov The reactivity of diazaborines as N-nucleophiles is influenced by the electronic environment within the ring, which can be modulated by substituents. nih.govulisboa.pt

Hydroxy Exchange Dynamics in B–OH Diazaborines

Monocyclic B–OH diazaborines demonstrate dynamic hydroxy exchange, a property that makes them interesting as phenolic bioisosteres. beehiiv.comthieme-connect.comthieme-connect.com Synthetic and spectroscopic investigations have provided insights into this phenomenon. beehiiv.com The exocyclic B–OH unit's ability to participate in hydroxy exchange is a key feature, suggesting potential applications in organocatalysis and as reversible covalent inhibitors. beehiiv.com Density functional theory (DFT) and nucleus-independent chemical shift (NICS) calculations indicate that the aromatic character of the boroheterocyclic ring in monocyclic B–OH diazaborines is significantly increased compared to bicyclic benzodiazaborines, which leads to attenuated Lewis acidity and influences the hydroxy exchange dynamics. beehiiv.comthieme-connect.comresearchgate.net

Table 2: Properties of Monocyclic B–OH Diazaborines

| Property | Observation | Implications | Reference |

| Aromatic Character | Increased in monocyclic B–OH diazaborines (DFT, NICS calculations) | Attenuated Lewis acidity | beehiiv.comthieme-connect.com |

| Lewis Acidity | Attenuated compared to bicyclic benzodiazaborines | Influences reactivity and hydroxy exchange | beehiiv.comthieme-connect.com |

| Hydroxy Exchange | Dynamic at the exocyclic B–OH unit | Potential for organocatalysis, reversible inhibitors | beehiiv.com |

Stability Profiles in Biological Milieu (e.g., Phosphate Buffer, Plasma)

Diazaborines exhibit remarkable stability in biological environments, which is a significant advantage for their application in drug discovery and bioconjugation. acs.orgresearchgate.netresearchgate.netulisboa.pt Studies have shown that diazaborines are very stable in pH 7.4 phosphate buffer and human plasma. acs.orgresearchgate.netresearchgate.net For instance, a specific this compound compound (compound 18) showed no degradation when incubated in human plasma at 37 °C for 10 hours, as monitored by high-performance liquid chromatography (HPLC). acs.org This enhanced stability, particularly in comparison to open-shell boronic acids, is attributed to the stabilization of the boron function within the aromatic boron-based heterocycle. acs.orgresearchgate.net

The stability of diazaborines in complex biological media, such as blood serum and cell lysates, with minimal interference from biomolecules, further underscores their utility in bioorthogonal conjugation reactions. researchgate.netnih.govacs.orgnih.gov This robust stability profile is crucial for developing therapeutics and diagnostic tools that can function effectively in vivo. researchgate.netulisboa.ptresearchgate.net

Table 3: Stability of Diazaborines in Biological Milieu

| Environment | pH | Temperature (°C) | Duration | Observed Stability | Reference |

| pH 7.4 Phosphate Buffer | 7.4 | 37 | Weeks | Very stable | acs.orgresearchgate.netresearchgate.netnih.gov |

| Human Plasma | N/A | 37 | 10 hours | No degradation | acs.orgresearchgate.netresearchgate.net |

| Blood Serum | N/A | N/A | Minimal interference | Stable | researchgate.netnih.govacs.orgnih.gov |

| Cell Lysates | N/A | N/A | Minimal interference | Stable | researchgate.netnih.govacs.orgnih.gov |

Structural and Electronic Characterization of Diazaborines

Advanced Spectroscopic Techniques

Modern spectroscopy offers a powerful toolkit for the detailed analysis of diazaborine compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming structures, understanding bonding, and probing the electronic nature of these heterocyclic systems.

NMR spectroscopy stands as a cornerstone in the characterization of diazaborines, providing unparalleled detail about the molecular structure in solution. Various NMR techniques are employed to probe different aspects of the this compound framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for assigning the protons within a this compound molecule. The chemical shift (δ) of each proton provides information about its local electronic environment. uwimona.edu.jmhuji.ac.il For instance, aromatic protons in this compound systems typically appear in specific regions of the spectrum, while protons on substituent groups have their own characteristic shifts.

In one study, the ¹H NMR spectrum of a this compound derivative, MesDAB(Bcat)₂, showed distinct signals for the different protons in the molecule. rsc.org The aromatic protons appeared as singlets and multiplets between δ 6.44 and 6.87 ppm, while the protons of the methyl and mesityl groups resonated at upfield shifts of δ 2.17 and 2.49 ppm, respectively. rsc.org The integration of these signals confirms the number of protons in each environment, and coupling patterns can reveal which protons are adjacent to one another. savemyexams.com

Table 1: Selected ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| MesDAB(Bcat)₂ | Aromatic CH | 6.87 (s, 4H), 6.73-6.71 (m, 4H), 6.46-6.44 (m, 4H) | C₆D₆ | rsc.org |

| CH₂ | 4.91 (s, 2H) | C₆D₆ | rsc.org | |

| CH₃ | 2.49 (s, 12H), 2.17 (s, 6H) | C₆D₆ | rsc.org | |

| This compound-L-AB3 Conjugate | Aromatic CH | (Noticeable shift upon mixing with reactants) | pH 7.4 Buffer | nih.gov |

| Compound 3 | Aromatic CH | 6.44-6.42 (m, 4H) | Toluene-d₈ at -50 °C | rsc.org |

| CH (isopropyl) | 4.43 (septet), 3.35 (septet) | Toluene-d₈ at -50 °C | rsc.org | |

| CH₃ (isopropyl) | 1.62 (d), 1.48 (d), 1.17 (d), 1.04 (d) | Toluene-d₈ at -50 °C | rsc.org |

s = singlet, d = doublet, m = multiplet, septet = septet

Typically, trivalent boron species resonate at lower fields compared to their quadrivalent counterparts. mdpi.com In this compound systems, the boron atom is often quadrivalent, and its chemical shift can provide insight into the degree of aromaticity and electron delocalization within the ring. For example, the ¹¹B NMR spectrum of MesDAB(Bcat)₂ shows a signal at δ 25.4 ppm, which is characteristic of a quadrivalent boron environment. rsc.org In another instance, a this compound product exhibited a characteristic signal at 27.66 ppm in its ¹¹B NMR spectrum. researchgate.net It has been noted that the chemical shifts for boronate esters show a significant upfield shift compared to diazaborines, despite both potentially having quadrivalent boron atoms. mdpi.com

Table 2: ¹¹B NMR Chemical Shifts for Selected Boron-Containing Compounds

| Compound | Boron Environment | ¹¹B Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| MesDAB(Bcat)₂ | Quadrivalent Boron | 25.4 | C₆D₆ | rsc.org |

| This compound Product | This compound | 27.66 | Not specified | researchgate.net |

| Compound 3 | Not specified | 48 | C₆D₆ | rsc.org |

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. manchester.ac.ukmanchester.ac.uk This method has been applied to the study of diazaborines to investigate their aggregation state and interactions in solution. researchgate.net By measuring the rate at which molecules diffuse, DOSY can distinguish between monomers, dimers, or larger aggregates.

For example, ¹H DOSY NMR spectroscopy has been utilized to study the structures of metalated 1,2,3-benzodiazaborines in solution. researchgate.net The diffusion coefficient obtained from a DOSY experiment can provide qualitative and sometimes quantitative information about the molecular weight of a species in solution. osti.gov This technique is particularly valuable for characterizing complex mixtures and understanding intermolecular interactions. jeol.commagritek.com

Beyond simple 1D NMR, a suite of advanced NMR techniques is employed for the comprehensive structural elucidation of diazaborines. specac.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular framework.

COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of the proton network.

HSQC correlates protons with their directly attached heteronuclei (like ¹³C or ¹⁵N), providing direct C-H or N-H bond information.

HMBC reveals correlations between protons and heteronuclei over two or three bonds, which is critical for mapping out the complete carbon and nitrogen skeleton of the this compound and its substituents.

These advanced methods, often used in combination, provide a detailed and unambiguous picture of the molecular structure, confirming the constitution and stereochemistry of novel this compound compounds.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. huji.ac.ilresearchgate.netblogspot.com Each type of bond (e.g., C=N, B-N, C-H) absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a this compound compound. libretexts.orgpressbooks.pub

The IR spectrum of a this compound will typically show characteristic absorption bands for the various bonds within its structure. For instance, the stretching vibrations of the C=N bond and the B-N bond will give rise to distinct peaks. Aromatic C-H stretching and bending vibrations can also be observed. specac.com In a study of imidazo-fused diazaborines, IR spectroscopy was used alongside ¹¹B NMR to shed light on the nature of the bonding in these systems. mdpi.comchemrxiv.orgchemrxiv.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to Diazaborines

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Variable |

| Alkane C-H Stretch | ~2900 | Medium to Strong |

| C=N Stretch | 1550-1650 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Weak |

| C-N Stretch | 1029-1200 | Medium |

Data sourced from general IR spectroscopy principles. specac.comlibretexts.org

DOSY NMR for Structural Studies

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) with high precision, often to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass. bioanalysis-zone.comchromatographyonline.com

In the study of diazaborines, HRMS has been used to confirm the formation of novel compounds. For instance, in the deprotonation of 2H-1,2,3-benzothis compound with lithium hexamethyldisilazide (Li[HMDS]), HRMS was essential in identifying the resulting borazine product. rsc.org The high precision of HRMS provides a significant advantage over traditional mass spectrometry by enabling the differentiation of compounds with very similar molecular weights, which is crucial for the unambiguous identification of reaction products and metabolites. bioanalysis-zone.comlabmanager.commeasurlabs.com This technique is valuable for identifying unknown compounds and analyzing complex mixtures. chromatographyonline.com

| Technique | Application in this compound Research | Key Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of the molecular formula of newly synthesized this compound derivatives and their reaction products. rsc.org | Provides exact mass measurements, enabling the determination of elemental composition and differentiation between isobaric compounds. bioanalysis-zone.comchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This hyphenated technique is widely used for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. wikipedia.orgnih.gov

In the context of this compound research, LC-MS is employed to monitor reaction progress and to analyze the purity of synthesized compounds. For example, the stability of this compound derivatives in complex biological media, such as human plasma, has been assessed using high-performance liquid chromatography (HPLC), a key component of LC-MS systems. acs.org One study demonstrated that a this compound compound showed no degradation over 10 hours when incubated in human plasma at 37°C, as monitored by HPLC. acs.org LC-MS is particularly useful for analyzing thermally labile and polar compounds, which are common in biological and pharmaceutical research. wikipedia.org The use of different LC methods, such as reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC), allows for the separation of a wide range of compounds with varying polarities. nih.govbioanalysis-zone.com

| Technique | Application in this compound Research | Key Advantage |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitoring reaction conversions, assessing compound purity, and studying the stability of diazaborines in biological matrices. acs.org | Separates complex mixtures prior to mass analysis, enabling the identification and quantification of individual components. wikipedia.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction has been instrumental in confirming the solid-state structures of various this compound derivatives. rsc.orgscielo.br These studies provide unambiguous proof of the molecular connectivity and geometry. For example, the crystal structure of a potassium salt of a 1,2,3-benzothis compound derivative confirmed the formation of a borate. rsc.org In another study, X-ray diffraction was used to confirm the structure of pentacyclic oxadiazadiborinane derivatives, revealing a nearly planar and symmetrical structure for one of the compounds. scielo.br

The precise geometric parameters obtained from X-ray crystallography, such as bond distances and angles, are crucial for understanding the electronic nature and reactivity of the this compound ring system. For instance, in a methanol activation product of a pentacyclic oxadiazadiborinane, X-ray analysis showed non-equivalent B-N and B-O bond distances, indicating a distorted geometry around one of the boron atoms. scielo.br

| Compound Type | Key Structural Finding from X-ray Crystallography | Reference |

| Potassium salt of a 1,2,3-benzothis compound | Confirmed the formation of a borate structure in the solid state. | rsc.org |

| Pentacyclic oxadiazadiborinane derivative | Revealed a nearly planar and symmetrical molecular structure. | scielo.br |

| N-borylated 1,2,3-benzothis compound dimer | Confirmed a dimeric nature with an elongated dative bond between a nitrogen atom and a boron center. | rsc.org |

X-ray crystallography has been pivotal in elucidating the binding modes of this compound inhibitors to their target enzymes. By determining the crystal structure of an enzyme-inhibitor complex, researchers can visualize the specific interactions that are responsible for the inhibitory activity. nih.govnih.gov

The conformation of the this compound ring system, including its degree of planarity, is a critical factor influencing its properties. X-ray crystallography provides direct evidence of the preferred conformation in the solid state.

Studies on 2,3,1-benzodiazaborines have shown that they exist in a planar conformation in the solid state. acs.org This planarity is a distinguishing feature compared to their 2,4,1-isomers. acs.org The conformation of cyclic molecules is a balance of factors including angle strain, torsional strain, and transannular interactions. nih.govsaskoer.ca For larger and more complex ring systems, such as those found in some polyketide natural products, conformational analysis becomes more intricate, often revealing multiple low-energy conformations. nih.gov In the case of some pentacyclic oxadiazadiborinane derivatives, the molecules were found to be nearly planar. scielo.br The puckering of rings can be described quantitatively, and for seven-membered rings, conformations such as chair, boat, and twist-chair are commonly observed. rsc.orgchemrxiv.org

| This compound System | Observed Conformation/Planarity | Significance |

| 2,3,1-Benzodiazaborines | Planar in the solid state. | Distinguishes them from their non-planar 2,4,1-isomers. acs.org |

| Pentacyclic oxadiazadiborinanes | Nearly planar and symmetrical. | Provides insight into the rigidity of this fused ring system. scielo.br |

Theoretical and Computational Chemistry of Diazaborines

Aromaticity Studies

Aromaticity, a cornerstone concept in organic chemistry, describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. For diazaborines, the introduction of boron and nitrogen atoms, with their differing electronegativities, significantly influences this characteristic.

Diazaborines are often compared to classic aromatic systems like benzene (C₆H₆) and its inorganic analogue, borazine (B₃N₃H₆), to gauge their aromatic character. Studies indicate that diazaborines exhibit less aromaticity than benzene but possess a higher degree of aromaticity than borazine. acs.orgresearchgate.netnih.govoaji.net This diminished aromaticity compared to benzene is primarily attributed to the presence of the polar boron-nitrogen (B-N) bond, which leads to a more localized electron density distribution within the ring structures. acs.orgresearchgate.netnih.gov

While the substitution of a CH group in benzene with a nitrogen atom has a minimal impact on its aromaticity, similar substitutions in azaborines and subsequently diazaborines result in more pronounced effects. researchgate.netacs.orgnih.govacs.org The arrangement of boron and nitrogen atoms within the ring plays a crucial role. For instance, the 1,3-azaborine isomer is frequently considered the most aromatic among its counterparts, a characteristic linked to a charge separation in the π-electron system that promotes strong cyclic π-electron delocalization. researchgate.net Conversely, a 1,4-B,N relationship tends to reduce aromaticity by favoring a more one-directional rather than cyclic π-electron delocalization. researchgate.net The general trend in aromaticity among related compounds is observed as azaborine > diazaborine > pseudoborazine > borazine. oaji.net

Nucleus-Independent Chemical Shift (NICS) calculations are a widely employed magnetic criterion for assessing aromaticity. A negative NICS value typically indicates diamagnetic ring currents, a hallmark of aromaticity. For diazaborines and their parent azaborines, NICS(0)πzz and the Para-Delocalization Index (PDI) often yield consistent insights into their aromatic character. researchgate.netacs.orgnih.govacs.org The NICS(0)πzz index is considered a refined tool for tracking changes in cyclic π-electron delocalization. researchgate.net

Computational studies using NICS calculations have confirmed the presence of diamagnetic ring currents in both rings of certain substituted diazaborines. rsc.org Furthermore, NICS values can reveal an increase in aromaticity following specific substitutions. rsc.org However, it is important to note that NICS values should be interpreted in conjunction with an analysis of ab initio computed current density maps, as they alone may not fully reconstruct the complex current density patterns. researchgate.net

The aromatic character of diazaborines is significantly influenced by both substitutions and protonation. Generally, protonated forms of diazaborines exhibit similar or decreased aromaticity compared to their neutral molecular counterparts. researchgate.netacs.orgnih.govacs.org

The position of nitrogen substitution in azaborine isomers can lead to varying effects on aromaticity. For example, the aromaticity of 1,2-azaborine may slightly decrease or increase depending on whether a CH group meta, ortho, or para to boron is replaced by nitrogen. researchgate.netacs.orgnih.govacs.org In the case of 1,3-azaborine, replacing a CH group meta to both boron and nitrogen results in almost no change to its aromaticity, while other CH group substitutions can lead to a slight weakening. researchgate.netacs.orgnih.govacs.org For 1,4-azaborine, substituting the CH group ortho to nitrogen has little effect on cyclic delocalization, whereas replacing the CH group ortho to boron results in reduced cyclic delocalization. researchgate.netacs.orgnih.govacs.org

Aryl-substituted diazaborines have been shown to possess a more pronounced degree of aromaticity compared to their borinic acid precursors. This enhancement is likely due to the boron's pz-orbital being more available for electron delocalization in the aryl-substituted compounds. rsc.org Additionally, monocyclic diazaborines can exhibit a significantly increased aromatic character when compared to their bicyclic benzothis compound (naphthoid congeners) counterparts. nih.gov

Nucleus-Independent Chemical Shift (NICS) Calculations

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding within diazaborines is crucial for predicting their properties and reactivity. Computational approaches, particularly Density Functional Theory and ab initio methods, provide detailed insights into these aspects.

Density Functional Theory (DFT) calculations are a cornerstone in the theoretical investigation of diazaborines. This method is extensively employed to explore the electronic and geometric structures, the nature of chemical bonding, and various spectral features of these compounds. rsc.orgnih.goveie.grnih.govresearchgate.netmdpi.com DFT provides both quantitative and qualitative information, making it invaluable for understanding the intricate electronic arrangements within this compound rings. mdpi.com For instance, DFT calculations have been utilized to analyze the electronic situation in aryl-substituted diazaborines, revealing insights into their enhanced aromaticity. rsc.org Moreover, DFT has demonstrated that the aromatic character of the boroheterocyclic ring can be substantially increased in monocyclic diazaborines compared to bicyclic benzodiazaborines. nih.gov

Ab initio computational methods, which derive from first principles without empirical parameters, are also critical for studying the structures and properties of diazaborines. These studies often investigate the effects of replacing [HC-CH]n linkages in benzene with isoelectronic [HN-BH]n linkages, a process that leads to the formation of azaborines, diazaborines, borazine, and pseudoborazine. acs.orgnih.govcsic.es

A key finding from ab initio studies is that the introduction of the polar B-N bond in diazaborines leads to significant rearrangements of electron densities. acs.orgnih.gov Consequently, diazaborines exhibit more localized structures compared to benzene. acs.orgnih.gov The bonding patterns within this compound isomers are directly linked to their relative stabilities. For example, the most stable isomers typically feature an N-B-N-B linkage, while those with B-B or N-N bonds tend to be the least stable. acs.orgnih.gov Ab initio Møller–Plesset perturbation theory (MP2) studies have also been performed to analyze the impact of substituents on the aromaticity and electronic properties of related benzene, borazine, and diazadiborine rings. researchgate.net These methods can further be used to compute current density maps, which are essential for a comprehensive assessment of aromaticity. researchgate.net

Compound Names and PubChem CIDs

Analysis of Electron Densities and Polar B-N Bonds

Computational studies, including those employing methods like the Quantum Theory of Atoms in Molecules (QTAIM) and analysis of relaxed force constants (RFCs), have been instrumental in elucidating the nature of bonding within diazaborines. These analyses reveal that the B-N bonds exhibit a mixed ionic and covalent character . For instance, the B-N bond length in 1,2-dihydro-1,2-azaborine is reported as 1.45 Å, which is slightly longer and indicative of a weaker bond compared to the typical 1.40 Å C-C bond in benzene wm.edu. Furthermore, the B-N bond in BC4NH6 (a type of azaborine) is marginally weaker than that found in borazine (B3N3H6) . The inherent polarization of the B-N bond also plays a critical role in promoting the reactivity of 1,2-azaborines nih.gov. Theoretical investigations into systems isoelectronic to allyl cation (e.g., NB2H5 models) suggest that electron density peaks on the central atom, implying that the most electronegative atom(s) should occupy the middle position, as seen in B-N-B substitutions roaldhoffmann.com.

Table 1: Comparative Bond Lengths in Benzene and this compound

| Compound | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| Benzene | C-C | 1.40 | wm.edu |

| 1,2-Dihydro-1,2-azaborine | B-N | 1.45 | wm.edu |

| 1,2-Dihydro-1,2-azaborine | B-C | 1.51 | wm.edu |

| 1,2-Dihydro-1,2-azaborine | N-C | 1.37 | wm.edu |

| Borazine | B-N | 1.44 | wm.edu |

Energetic Profiles of Reaction Mechanisms

The proposed mechanism for this compound oxidation often involves an initial nucleophilic attack by a water molecule, leading to the breaking of the B-N bond, followed by the hydrolysis of the O-B bond chemrxiv.org. Another detailed DFT study on the oxidation of a this compound by hydrogen peroxide (H2O2) revealed that the mechanism commences with a nucleophilic attack of the peroxide oxygen atom on the boron atom of the this compound molecule, requiring an activation barrier of 23.1 kcal/mol researchgate.net. The highest energy barrier in this specific oxidation pathway was identified as 28.2 kcal/mol, corresponding to the migration of boron to the oxygen atom researchgate.net. Despite their reactivity under specific conditions, diazaborines have demonstrated significant stability in physiological environments, such as pH 7.4 phosphate buffer and human plasma, although they are readily oxidized in the presence of H2O2 researchgate.netresearchgate.net. Furthermore, theoretical analyses of N-B-N connectivity in pyridines indicate a substantial energetic preference, being over 20 kcal/mol more stable than B-N-N isomers roaldhoffmann.com. The 6π-electrocyclization reaction involved in the formation of 1,2-azaborines proceeds with a low activation free energy of 20.8 kcal/mol, a process accelerated by the polarization of the B-N bond and reduced torsional strain nih.gov.

Table 2: Energetic Profiles for this compound Reactions

| Reaction Type | Key Step/Feature | Activation Barrier (kcal/mol) | Free Energy Change (ΔGR, kcal/mol) | Reference |

|---|---|---|---|---|

| This compound Oxidation | Overall process | - | –74.3 | chemrxiv.orgresearchgate.net |

| This compound Oxidation by H2O2 | Nucleophilic attack of O-atom on B-atom | 23.1 | - | researchgate.net |

| This compound Oxidation by H2O2 | Boron migration to O-atom (highest barrier) | 28.2 | - | researchgate.net |

| 1,2-Azaborine Formation | 6π-Electrocyclization | 20.8 | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structures of compounds and their observed biological activities nih.govnih.gov. This methodology is particularly valuable in drug discovery, especially when the three-dimensional structure of the biological target is unknown. Diazaborines have been investigated using QSAR methods, notably as a class of antibacterial agents whose molecular target has been identified as enoyl-ACP reductase (ENR) unicamp.brresearchgate.net.

Ligand-Based Design Approaches

Ligand-based drug design (LBDD) is a fundamental strategy in drug discovery that relies on the properties of known active compounds to design new molecules with improved biological attributes nih.govnih.gov. QSAR and pharmacophore modeling are central to LBDD, enabling the elucidation of structure-activity relationships (SAR) nih.gov. Molecular modeling and QSAR studies have been applied to sets of diazaborines to understand their antibacterial properties unicamp.br. These studies typically involve the construction of three-dimensional models of this compound derivatives, followed by energy minimization to identify stable conformations unicamp.br. The accuracy of these models in LBDD is highly dependent on effective conformational sampling and the appropriate selection of empirical force fields, which ensure that the full range of accessible ligand conformations is accurately represented nih.gov.

Correlation of Molecular Descriptors with Biological Activity

In QSAR analyses, molecular descriptors, which quantify various physicochemical and structural properties of compounds, are calculated and then correlated with experimental biological activities nih.govunicamp.brmdpi.comfrontiersin.org. These descriptors can include electronic, lipophilic, steric, structural, and thermodynamic parameters unicamp.br. Statistical methods such as Partial Least Squares (PLS) regression and Genetic Function Approximation (GFA) are commonly employed to build predictive models nih.govunicamp.br.

For diazaborines, specific molecular descriptors have been identified as significant contributors to their antibacterial activity. Notably, thermodynamic descriptors, molecular volume, and the electrostatic charge of the sulfur atom within the organosulfonyl side chain have shown important correlations unicamp.br. A QSAR model developed for a set of 39 this compound compounds demonstrated robust statistical performance, with a cross-validated correlation coefficient (q²) of 0.59 and a regression coefficient (r²) of 0.86 unicamp.br. The model also exhibited strong external predictive power, accurately predicting the activity of 90.9% of compounds in an independent test set of 11 molecules unicamp.br.

Further structure-activity relationship studies have highlighted that while thienodiazaborines exhibit notable antibacterial activity, pyrrole-based diazaborines are generally inactive researchgate.net. Additionally, the length of the organosulfonyl side chain influences activity; a decrease in length typically reduces activity, whereas a propylsulfonyl side chain often leads to higher antibacterial efficacy researchgate.net. The mechanism of inhibition of enoyl-ACP reductase (ENR) by diazaborines involves the formation of a covalent bond between the 2'-hydroxyl group of the NAD+ cofactor and the boron atom of the drug researchgate.net. Beyond biological activity, QSAR models have also been successfully applied to predict physical properties, such as the melting point temperatures of 1,2,3-diazaborine compounds, where electrostatic interactions mediated by atomic charges and steric properties were found to be key descriptive factors acs.org.

Table 3: QSAR Model Performance for Diazaborines

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Training Set Size (N) | 39 | Number of compounds used to build the model | unicamp.br |

| Cross-validated q² | 0.59 | Measure of predictive power, internal validation | unicamp.br |

| Regression r² | 0.86 | Measure of fit, how well the model explains variance | unicamp.br |

| External Test Set Size (N) | 11 | Number of compounds used for external validation | unicamp.br |

| External Prediction Power | 90.9% | Percentage of accurate predictions on the test set | unicamp.br |

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Pathways

While diazaborine heterocycles were first reported in 1961 and their physicochemical properties are well-established, the development of novel synthetic pathways remains a critical area for future research thieme-connect.com. Current methods allow for the efficient, single-step synthesis of certain diazaborines in high yields, sometimes up to 96% without requiring chromatographic purification acs.orgresearchgate.net. However, the exploration of new and more diverse synthetic routes is crucial for expanding the structural diversity and accessibility of these compounds.

Promising future directions include the investigation of microdroplet-assisted reactions, which have demonstrated the ability to accelerate this compound formation by three orders of magnitude compared to bulk reactions, notably without the need for catalysts rsc.org. This approach could revolutionize the speed and efficiency of this compound synthesis. Furthermore, research into the direct construction of carbon-boron (C-B) bonds, for instance, using sodium tetraarylborate to facilitate photocatalyzed [3+2]-annulation reactions for 1,4,2-diazaborole analogs, points towards innovative strategies for building complex boron-containing structures researchgate.net. A significant challenge and future focus lies in overcoming the limitations in incorporating nitrogen-containing heteroaryls into azaborine motifs, which are designed to mimic aromatic systems by replacing carbon-carbon double bonds with boron-nitrogen bonds researchgate.net. Developing robust methods to access a wider range of such substructures will be key to unlocking new functionalities.

Elucidation of Advanced Reactivity Profiles

Understanding and elucidating the advanced reactivity profiles of diazaborines is another pivotal area for future research. Although generally considered stable heterocycles, the boron-nitrogen (B-N) bond within diazaborines can exhibit reversibility, particularly when the nitrogen atom is substituted with electron-withdrawing groups, presenting an avenue for dynamic chemical transformations acs.org.

Recent studies have revealed that diazaborines can act as reversible covalent inhibitors of enzymes like human neutrophil elastase (HNE) serine protease, with the mechanism involving the formation of a reversible covalent bond between the this compound boron center and the catalytic serine oxygen acs.orgresearchgate.net. Further detailed mechanistic studies, including alcoholysis as a model for reaction with catalytic serine residues, have shown rapid and quantitative formation of corresponding boronate esters, reinforcing their potential as covalent inhibitors acs.org. An exciting direction is the exploration of diazaborines as reactive-oxygen-species (ROS) sensitive linkers for the construction of stimuli-responsive antibody-drug conjugates (ADCs) researchgate.netcam.ac.uk. This involves studying their oxidation by ROS, with ongoing Density Functional Theory (DFT) studies aimed at fully elucidating the underlying mechanism cam.ac.uk. The rapid and bioorthogonal formation of diazaborines with semicarbazide, occurring under physiological conditions with high rate constants (e.g., >10^3 M^-1 s^-1), highlights their potential for highly efficient and selective chemical reactions in complex biological environments nih.govchemrxiv.org. Future research will delve deeper into exploiting the distinct mechanistic pathways dictated by the this compound core to advance reactions such as amidations and other processes driven by multisite activation researchgate.net.

Exploration of New Biological Targets and Mechanisms

The biological activity of diazaborines is diverse, and future research will continue to explore novel biological targets and mechanisms of action. Historically, diazaborines were recognized for their antibacterial properties, notably by inhibiting enoyl-ACP reductase (FabI) in Gram-negative bacteria through covalent bond formation acs.orgnih.goviucr.orgebi.ac.uk. In eukaryotic systems, specifically yeast, this compound has been shown to uniquely interfere with large ribosomal subunit formation by inhibiting the AAA-ATPase Drg1, thereby blocking ATP hydrolysis and the release of Rlp24 from pre-60S particles nih.govebi.ac.ukresearchgate.net.

A significant area of current and future focus is their role as a new class of boron-based warheads for serine protease inhibition, demonstrating selective inhibition against enzymes like human neutrophil elastase (HNE) acs.org. This positions diazaborines as promising starting points for the development of highly selective HNE inhibitors acs.org. The broader potential of boron-containing compounds, including heterocyclic aminoboron derivatives, as antimicrobial and anticancer agents, suggests extensive opportunities for identifying and validating new biological targets and their associated mechanisms researchgate.net. Furthermore, the mechanistic insights gained from the study of Drg1 inhibition by this compound are anticipated to be instrumental in the rational design of novel inhibitors for other AAA-ATPases, expanding their therapeutic scope nih.gov. This compound B itself has been identified as an inhibitor of rRNA maturation for the large ribosomal subunit wikipedia.org.

Integration with Materials Science for Functional Applications

The integration of diazaborines with materials science presents a compelling frontier for developing functional applications. Given the established use of boronic acids in designing functional biomaterials, diazaborines, as related boron-based heterocycles, are poised for similar advancements acs.org.

One notable application emerging from current research is the use of this compound formation chemistry for the facile labeling of bacterial pathogens, enabling their detection in biological samples like blood serum nih.govebi.ac.uk. The rapid and bioorthogonal nature of this compound formation with semicarbazide makes it an ideal conjugation reaction for various biological applications, including the efficient labeling of bacteria through cell wall remodeling nih.gov. This capability has direct implications for the development of advanced biosensors, diagnostic tools, and targeted drug delivery systems. Moreover, diazaborines are being actively investigated as reactive-oxygen-species (ROS) sensitive linkers for antibody-drug conjugates (ADCs) researchgate.netcam.ac.uk. The high stability of these this compound linkers in physiological buffers and plasma, combined with their ROS-responsive cleavage, makes them valuable components for precision drug delivery, where the drug is released specifically at sites of oxidative stress, such as in tumors cam.ac.uk. Beyond biomedical applications, a this compound-containing tetracyclic ring system designed as an estrogen mimic has exhibited stronger molecular-fluorescence characteristics than natural estrogen, suggesting its utility in fluorescent probes for characterizing steroid-binding proteins thieme-connect.com. This highlights their potential in advanced imaging and sensing materials. The inherent unique structure of 1,3,2-Diazaborine derivatives, such as hexahydro-1-methyl-2-phenyl-1,3,2-diazaborine, also positions them as compounds of interest for broader materials science applications lookchem.com.

Refinement of Computational Models for Predictive Design

Computational chemistry plays an increasingly vital role in accelerating the discovery and optimization of chemical compounds, and the refinement of computational models for the predictive design of diazaborines is a critical future research direction. Existing synthetic and theoretical studies, including docking simulations, have already provided insights into the interaction and covalent bond formation of diazaborines with biological targets like HNE acs.org.

Further advancements are being driven by sophisticated computational techniques. For instance, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanistic pathways of this compound formation, such as the sulfonyl hydrazide-facilitated reaction, supporting the lowest energy transition states and product stability chemrxiv.org. Similarly, detailed DFT studies are being employed to elucidate the mechanism of this compound oxidation by hydrogen peroxide, revealing similarities to aromatic boronic acid oxidation pathways cam.ac.uk. These computational efforts are essential for predicting reactivity and stability.

The broader field of computational modeling and simulation is recognized as a powerful methodology for uncovering fundamental biological principles, modeling component interactions, and predicting emergent disease processes and treatment effects, which directly applies to the rational design of this compound-based therapeutics nih.gov. The mechanistic insights derived from studies on Drg1 inhibition by this compound, for example, are expected to aid in the rational design of novel inhibitors for other AAA-ATPases, a process heavily reliant on computational approaches nih.gov. Future research will focus on refining these models to overcome challenges such as accurately sampling ligand-protein configurations and accounting for factors like electronic polarizability and changing protonation states, which are crucial for truly predictive drug binding free energy calculations nih.gov. The integration of atomic-scale modeling with artificial intelligence and machine learning is also a promising avenue for simulating vast parameter spaces and identifying promising this compound structures for targeted applications govdelivery.com.

Q & A

Q. What is the primary molecular mechanism by which diazaborine inhibits cellular targets, and what experimental approaches are used to study this?

this compound inhibits the AAA-ATPase Drg1 by binding to its D2 domain, locking it in a rigid conformation that disrupts ATP hydrolysis. This mechanism was elucidated using cryo-electron microscopy (cryo-EM) and 3D variability analysis, which revealed coordinated domain movements and rigidity in drug-bound states . Key methodologies include size-exclusion chromatography to confirm hexamer stabilization and ATPase activity assays to quantify inhibition efficacy.

Q. How do researchers validate the specificity of this compound’s effects in yeast models?

Controlled experiments involve comparing wild-type Saccharomyces cerevisiae with strains lacking efflux pumps (e.g., ΔPDR5, ΔSNQ2) or transcriptional regulators (e.g., ΔYAP1). Northern blotting with gene-specific probes (e.g., FLR1, ERG1) and growth assays under this compound exposure help isolate drug-specific mRNA stabilization or degradation effects . Dose-response curves (e.g., 15–75 µg/ml this compound) and cycloheximide controls distinguish direct drug effects from secondary responses.

Q. What criteria are used to select experimental concentrations of this compound for in vitro studies?

Concentrations are optimized using IC50 values from ATPase inhibition assays and growth curves in microbial models. Subinhibitory doses (e.g., 15 µg/ml) are employed to study mRNA stabilization without completely halting translation, while higher doses (75 µg/ml) assess cytotoxicity . Parallel experiments with structurally similar inhibitors (e.g., ketoconazole) control for off-target effects.

Advanced Research Questions

Q. How does this compound resistance arise in yeast, and what genetic tools can dissect these pathways?

Resistance is linked to gain-of-function mutations in pleiotropic drug resistance (PDR) genes (e.g., PDR1-12, PDR3-33), which upregulate efflux pumps like Pdr5p. Epistatic analysis using ΔPDR1/ΔPDR3 double knockouts and YAP1 overexpression strains reveals regulatory hierarchies. RNA-seq or qPCR quantifies pump expression, while competitive growth assays under this compound pressure identify fitness trade-offs .

Q. How can researchers resolve contradictions in genetic data related to this compound resistance mechanisms?

Discrepancies (e.g., partial resistance in ΔPDR5 strains) are addressed through combinatorial gene deletions (e.g., ΔPDR5/ΔSNQ2) and chromatin immunoprecipitation (ChIP) to map transcription factor binding (e.g., Yap1p at PDR3 promoters). Statistical tools like ANOVA differentiate minor vs. major resistance contributors, while kinetic modeling predicts substrate-efflux dynamics .

Q. What structural insights from cryo-EM inform the design of this compound analogs with improved specificity?

Cryo-EM maps (e.g., 3.8 Å resolution) highlight this compound’s interaction with Drg1’s D2 domain, particularly residues critical for ATPase flexibility. Molecular docking screens against mutant Drg1 libraries (e.g., D1–D2 linker mutants) identify analogs that maintain rigidity in the drug-bound state. Free-energy perturbation calculations prioritize candidates with enhanced binding affinity .

Q. How do researchers differentiate this compound’s effects on mRNA stability versus transcriptional regulation?

Time-course Northern blots with transcriptional inhibitors (e.g., thiolutin) isolate post-transcriptional effects. Comparative analysis of mRNA half-lives (e.g., FLR1 vs. ACT1) under this compound treatment quantifies stabilization. Ribosome profiling or polysome fractionation further distinguishes translational impacts .

Methodological Considerations

Q. What controls are essential when studying this compound’s impact on fungal ribosome biogenesis?

- Negative controls: Untreated strains, solvent-only (e.g., DMSO) groups.

- Positive controls: Strains treated with known ribosome inhibitors (e.g., cycloheximide).

- Genetic controls: ΔDrg1 mutants to confirm target specificity.

- Technical replicates: Triplicate cryo-EM grids to assess structural variability .

Q. How should researchers handle variability in cryo-EM data when analyzing this compound-induced conformational changes?

Use 3D variability analysis to separate signal from noise, focusing on coordinated domain movements (e.g., D1–N domain tilting). Local resolution filtering and focused refinement improve map quality for flexible regions. Cross-validation with hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms rigidified regions .

Data Interpretation Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on gene expression?

Dose-response curves are fitted with nonlinear regression (e.g., Hill equation) to calculate EC50 values. Bootstrapping estimates confidence intervals for mRNA half-life measurements. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons in transcriptome-wide studies .

Q. How can conflicting results about efflux pump contributions to resistance be reconciled?

Systems biology approaches, such as flux balance analysis, model pump redundancy (e.g., Pdr5p vs. Snq2p). Single-cell RNA-FISH visualizes pump co-expression, while transposon mutagenesis screens identify compensatory pathways in resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.